[3-(Aminomethyl)cyclohexyl]methanol

Catalog No.
S13783470
CAS No.
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(Aminomethyl)cyclohexyl]methanol

Product Name

[3-(Aminomethyl)cyclohexyl]methanol

IUPAC Name

[3-(aminomethyl)cyclohexyl]methanol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c9-5-7-2-1-3-8(4-7)6-10/h7-8,10H,1-6,9H2

InChI Key

OZWKJPQKSZQGOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)CO)CN

[3-(Aminomethyl)cyclohexyl]methanol is an organic compound with the molecular formula C8_8H17_{17}NO and a molecular weight of 143.23 g/mol. It features a cyclohexane ring substituted with both an aminomethyl group and a hydroxymethyl group, contributing to its unique reactivity and potential applications in various fields, including pharmaceuticals and materials science. The compound is also known by its IUPAC name, [3-(aminomethyl)cyclohexyl]methanol, and can be represented by the InChI key OZWKJPQKSZQGOJ-UHFFFAOYSA-N.

And biological interactions compared to its analogs.

CompoundMolecular FormulaKey Features
[3-(Aminomethyl)cyclohexyl]methanolC8_8H17_{17}NOAminomethyl and hydroxymethyl groups
CyclohexylmethanolC7_7H14_{14}OHydroxymethyl group only
3-AminocyclohexanolC7_7H15_{15}NOAmino group at different position
CyclohexylamineC6_6H13_{13}NAmino group only, lacks hydroxymethyl functionality

Research indicates that [3-(Aminomethyl)cyclohexyl]methanol exhibits potential biological activities, particularly in the context of neurological disorders and inflammation. Its structure allows it to interact with specific receptors and enzymes, modulating their activity. This compound is also used in biochemical assays to study the effects of cyclohexane derivatives on cellular processes.

The synthesis of [3-(Aminomethyl)cyclohexyl]methanol generally involves the following steps:

  • Starting Materials: The synthesis typically begins with cyclohexanol or cyclohexene derivatives.
  • Aminomethylation: The introduction of the aminomethyl group can be accomplished through reductive amination or direct amination methods.
  • Purification: After synthesis, the product is purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for research and application.

[3-(Aminomethyl)cyclohexyl]methanol has diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological conditions and inflammatory diseases.
  • Materials Science: The compound is utilized in the production of low-emission epoxy resins and specialty chemicals.
  • Biochemical Research: It is used in assays to investigate cellular mechanisms influenced by cyclohexane derivatives.

Studies on [3-(Aminomethyl)cyclohexyl]methanol focus on its interaction with biological targets, including receptors involved in neurotransmission and inflammation pathways. Its ability to form hydrogen bonds and electrostatic interactions due to its functional groups enhances its potential as a lead compound for drug development.

Several compounds share structural similarities with [3-(Aminomethyl)cyclohexyl]methanol, yet differ in functional groups or positioning:

  • Cyclohexylmethanol: Similar structure but lacks the aminomethyl group.
  • 3-Aminocyclohexanol: Contains an amino group but differs in the position of the hydroxyl group.
  • Cyclohexylamine: Lacks the hydroxymethyl group.

Uniqueness

The uniqueness of [3-(Aminomethyl)cyclohexyl]methanol lies in its dual functional groups (aminomethyl and hydroxymethyl), allowing it to engage in a wider range of

Reductive amination represents the most versatile and widely employed approach for synthesizing [3-(Aminomethyl)cyclohexyl]methanol, offering excellent control over reaction conditions and product formation [1] [2]. This methodology involves the formation of a carbon-nitrogen bond through the reaction of a carbonyl compound with an amine, followed by in situ reduction of the resulting imine or iminium ion intermediate [1] [3].

The mechanism proceeds through initial imine formation between the amine and aldehyde components, followed by nucleophilic attack of hydride on the electrophilic carbon of the carbon-nitrogen double bond [3]. Sodium cyanoborohydride emerges as the preferred reducing agent due to its stability under acidic conditions and selective reduction properties [1] [2]. The cyano group in sodium cyanoborohydride reduces electron density through inductive and resonance withdrawing effects, providing controlled reducing power that prevents over-reduction of other functional groups [3].

Synthetic Pathway Optimization

The synthesis typically begins with cyclohexanecarboxaldehyde derivatives as starting materials, which undergo reductive amination with ammonia or primary amines [4] [5]. Temperature control proves critical, with optimal conditions maintained between 60-80°C to ensure complete imine formation while preventing decomposition [6]. Reaction times vary from 2.5 to 4.0 hours depending on the specific amine substrates employed [2].

Reaction ComponentOptimal ConditionsYield Range
Sodium cyanoborohydridepH 3-4, methanol solvent84-95%
Temperature range60-80°C-
Reaction time2.5-4.0 hours-
Solvent systemMethanol/dichloromethane-

The choice of solvent significantly impacts reaction efficiency, with methanol demonstrating superior performance for rapid imine formation without requiring dehydrating reagents [1]. Alternative reducing agents including sodium borohydride and lithium aluminum hydride present limitations due to pH sensitivity and harsh reaction conditions respectively [3].

Catalytic Hydrogenation Approaches for Cyclohexane Ring Formation

Catalytic hydrogenation provides an essential route for constructing the cyclohexane ring system found in [3-(Aminomethyl)cyclohexyl]methanol through reduction of aromatic precursors [7] [8]. This methodology typically employs transition metal catalysts under controlled hydrogen atmosphere to achieve selective ring saturation.

Catalyst Systems and Reaction Conditions

Rhodium-based catalysts demonstrate exceptional performance for cyclohexane ring formation, maintaining consistent turnover rates across different cluster sizes [8]. Studies indicate that rhodium clusters containing 12 atoms exhibit identical catalytic activity to larger clusters containing 150 atoms or more, suggesting that ligand effects have minimal impact on reaction rates [8].

Palladium catalysts supported on various substrates offer alternative pathways for hydrogenation reactions [9]. The choice of support material significantly influences catalyst performance, with titanium dioxide proving particularly effective for low-pressure hydrogenation at room temperature [9]. Reaction pressures typically range from 1-3 bar hydrogen, making the process economically viable for large-scale implementation [9].

Catalyst TypeSupport MaterialOperating PressureTemperature Range
Rhodium clustersAluminum oxideStandard pressureAmbient
Palladium nanoparticlesTitanium dioxide1-3 barRoom temperature
NickelSilica100 atm150°C

The hydrogenation of benzene derivatives to cyclohexane requires three moles of hydrogen and proceeds through highly reactive cyclohexadiene and cyclohexene intermediates that cannot be isolated due to their greater reactivity compared to the starting aromatic compound [7]. Temperature and pressure optimization proves essential, with extreme conditions of 100 atmospheres and 150°C required for complete benzene ring reduction using nickel catalysts [7].

Mechanistic Considerations

The hydrogenation process involves sequential addition of hydrogen across double bonds, with the first reduction step being endothermic due to loss of aromatic stabilization [7]. Subsequent reductions proceed more favorably as the intermediates lack aromatic character [7]. For disubstituted benzene precursors, catalytic hydrogenation yields mixtures of cis and trans isomers, requiring additional separation steps [7].

Stereoselective Synthesis of cis/trans Isomers

Stereoselective synthesis of [3-(Aminomethyl)cyclohexyl]methanol isomers requires precise control over reaction conditions and catalyst selection to achieve desired stereochemical outcomes [10] [11]. The presence of multiple stereocenters in the target molecule necessitates sophisticated synthetic strategies to control relative and absolute configuration.

Enzymatic Approaches

Biocatalytic methods offer exceptional stereoselectivity for cyclohexanol derivative synthesis through combination of keto reductases and amine transaminases [11]. These enzyme systems enable modular synthesis where stereocomplementary enzymes provide access to both cis and trans configurations with excellent diastereomeric ratios exceeding 98:2 [11].

The enzymatic route proceeds through selective monoreduction of diketone precursors using regioselective keto reductases, followed by transamination to introduce the aminomethyl functionality [11]. This approach demonstrates particular value for obtaining enantiopure building blocks from renewable starting materials while maintaining high selectivity throughout the synthetic sequence [11].

Chemical Stereoselective Methods

Iridium-catalyzed methodologies provide alternative stereoselective routes through hydrogen borrowing reactions between methyl ketones and diols [10]. This process operates via sequential hydrogen borrowing reactions, delivering direct access to multisubstituted cyclohexane products with high stereocontrol [10]. The methodology represents a novel five-plus-one strategy for stereoselective cyclohexane core construction [10].

Synthetic MethodStereoselectivityDiastereomeric RatioTypical Yield
Enzymatic cascade>98%>98:285-95%
Iridium catalysisHigh70:30-93:572-90%
Overman rearrangementExcellent>95:575-85%

Overman rearrangement combined with ring-closing metathesis provides access to functionalized cyclohexene derivatives with excellent stereoselectivity [12]. Subsequent dihydroxylation or epoxidation reactions allow stereoselective installation of additional functional groups while maintaining configurational integrity [12].

Industrial-Scale Production Challenges and Solutions

Industrial production of [3-(Aminomethyl)cyclohexyl]methanol faces significant economic and technical challenges that require innovative solutions for commercial viability [13] [14]. Manufacturing costs are heavily influenced by raw material prices, energy requirements, and catalyst expenses.

Economic Factors and Cost Analysis

Raw material costs represent the largest component of production expenses, with cyclohexane derivatives accounting for 40-60% of total manufacturing costs [14]. Price volatility in benzene markets directly impacts cyclohexane availability and pricing, creating supply chain vulnerabilities that manufacturers must address through strategic sourcing and inventory management [14].

Capital expenditure requirements include reactor vessels, distillation columns, heat exchangers, and specialized purification equipment [14]. The complexity of multi-step synthesis necessitates sophisticated process control systems to maintain product quality and yield consistency [14]. Working capital requirements remain substantial due to long reaction times and multiple purification steps [14].

Cost ComponentPercentage of Total CostImpact Factor
Raw materials40-60%High volatility
Energy/utilities15-25%Moderate
Labor costs10-15%Stable
Catalyst replacement8-12%High impact
Maintenance/equipment5-10%Predictable

Operational expenditure encompasses maintenance costs, catalyst replacement, utilities, and labor expenses [14]. Energy costs prove particularly significant due to high-temperature reactions and extensive distillation requirements for product purification [14]. Catalyst deactivation necessitates regular replacement, adding recurring costs that impact overall economics [14].

Process Intensification Solutions

Heat integration strategies offer substantial cost reductions through energy recovery from exothermic reactions [15]. Implementation of heat-integrated distillation sequences can reduce reboiler utility consumption by an average of 39%, significantly improving process economics [15]. The combination of reaction and separation in reactive distillation columns provides additional efficiency gains [6].

Continuous processing represents a key advancement for industrial production, enabling better heat and mass transfer compared to batch operations [6]. Continuous reactors allow precise temperature control and reduced residence time variability, leading to improved yield consistency and reduced byproduct formation [6].

Advanced process control systems incorporating real-time monitoring enable optimization of reaction conditions and early detection of process deviations [15]. These systems prove essential for maintaining product quality while maximizing throughput and minimizing waste generation [15].

Purification Techniques (Chromatography, Crystallization)

Purification of [3-(Aminomethyl)cyclohexyl]methanol requires sophisticated separation techniques due to the presence of multiple functional groups and potential stereoisomers [16] [17]. The compound's dual aminomethyl and hydroxymethyl functionality creates unique purification challenges that demand carefully optimized conditions.

Chromatographic Separation Methods

Silica gel column chromatography provides the primary method for initial purification, exploiting polarity differences between the target compound and impurities [17] [18]. The aminomethyl and hydroxymethyl groups confer moderate polarity, causing the compound to bind moderately to silica gel with intermediate retention times [17]. Optimal mobile phase compositions typically employ methanol-dichloromethane gradients to achieve effective separation [16].

The retardation factor quantifies compound distribution between stationary and mobile phases, with values typically ranging from 0.3-0.7 for cyclohexyl amino alcohols depending on solvent composition [17]. Polar components bind strongly to silica gel and move slowly through the column, while nonpolar impurities travel rapidly due to greater mobile phase affinity [17].

High-performance liquid chromatography offers enhanced resolution for stereoisomer separation, particularly when employing chiral stationary phases [19]. Diastereomeric derivatives can be effectively separated on silica gel with separation factors ranging from 1.18-1.27, enabling isolation of individual stereoisomers [19]. Pre-column derivatization with chiral acids enhances separation efficiency for amino alcohol compounds [19].

Purification MethodSeparation FactorResolutionTypical Recovery
Silica gel chromatography1.2-1.8Moderate80-90%
High-performance liquid chromatography1.18-1.27High85-95%
Chiral chromatography>2.0Excellent75-85%

Crystallization and Recrystallization

Crystallization techniques provide complementary purification methods, particularly effective when compound purity exceeds 95% [16]. The crystallization process exploits differential solubility between the target compound and impurities, requiring careful solvent selection to optimize yield and purity [16].

Recrystallization procedures typically employ solvent systems where the compound demonstrates poor solubility at room temperature but increased solubility at elevated temperatures [16]. Common solvent combinations include ethanol-water and methanol-ethyl acetate, chosen based on hydrogen bonding interactions with the amino alcohol functionality [20].

The crystallization process begins with dissolution in hot solvent, followed by controlled cooling to promote crystal formation [16]. Vacuum filtration provides efficient crystal collection while minimizing product loss [20]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity standards [20].

Advanced Separation Technologies

Solid-phase microextraction and thin-film microextraction represent emerging technologies for cyclohexyl compound purification [21]. These methods achieve detection limits below odor thresholds, demonstrating exceptional sensitivity for trace impurity analysis [21]. The techniques prove particularly valuable for environmental monitoring and quality control applications [21].

Extractive distillation using selective entrainers offers solutions for separating close-boiling components [22]. Dimethyl sulfoxide serves as an effective entrainer for breaking azeotropic mixtures involving cyclohexane derivatives, enabling purification through conventional distillation techniques [22].

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

143.131014166 g/mol

Monoisotopic Mass

143.131014166 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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